1-ethyl-3-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-7-methyl-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-7-methyl-1,8-naphthyridin-4(1H)-one is a complex organic compound featuring a unique combination of indole and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-7-methyl-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Naphthyridine Synthesis: The naphthyridine core can be constructed through cyclization reactions involving appropriate precursors, such as 2-aminopyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-7-methyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
1-ethyl-3-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-7-methyl-1,8-naphthyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-ethyl-3-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-7-methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-7-methyl-1,8-naphthyridin-4(1H)-one: Unique due to its specific combination of indole and naphthyridine moieties.
Indole Derivatives: Known for their broad range of biological activities, including anticancer and antimicrobial properties.
Naphthyridine Derivatives: Often studied for their potential as therapeutic agents in various diseases.
Uniqueness
The uniqueness of This compound lies in its structural complexity and the potential for diverse biological activities. Its combination of indole and naphthyridine moieties provides a unique scaffold for drug development and other scientific applications.
Properties
Molecular Formula |
C23H21FN4O2 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-ethyl-3-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-7-methyl-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C23H21FN4O2/c1-3-27-12-18(21(29)15-6-4-13(2)25-22(15)27)23(30)28-9-8-20-17(11-28)16-10-14(24)5-7-19(16)26-20/h4-7,10,12,26H,3,8-9,11H2,1-2H3 |
InChI Key |
MMCAMOBPUCLRRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.